7-fluoro-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
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Description
7-fluoro-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C23H18FN3O4 and its molecular weight is 419.412. The purity is usually 95%.
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Biological Activity
7-Fluoro-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one (commonly referred to as compound 1) is a synthetic derivative of benzodiazepine. This compound is notable for its potential biological activities, particularly its interactions with serotonin receptors and implications in various therapeutic areas.
- Molecular Formula : C23H18FN3O4
- Molecular Weight : 419.412 g/mol
- CAS Number : 2361566-66-5
- Structure : The compound features a benzodiazepine core with a fluorine atom and a nitro-substituted aromatic moiety.
Compound 1 is classified as an arylpyrimidine derivative, known for its interaction with the serotonin 5-HT2B receptor. This receptor plays a significant role in various physiological processes, including:
- Smooth muscle contraction
- Platelet aggregation
- Neuronal function
The antagonistic action at the 5-HT2B receptor suggests potential applications in treating conditions associated with serotonin dysregulation, such as asthma and inflammatory diseases .
Anti-inflammatory Effects
The anti-inflammatory properties of benzodiazepines are well-documented. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, which could extend to compound 1. Its action on the serotonin receptor may also contribute to modulating inflammatory responses.
In Vitro Studies
In vitro studies conducted on related compounds have demonstrated significant inhibition of bacterial growth at concentrations as low as 1% (w/v) in solvent solutions like DMF . This finding supports the hypothesis that compound 1 could possess comparable antibacterial efficacy.
Case Studies
While direct case studies involving compound 1 are scarce, several studies on benzodiazepine derivatives provide insight into their biological activities:
- A study reported that certain benzodiazepines exhibit anticonvulsant and anxiolytic effects, which may be extrapolated to suggest similar effects for compound 1 due to its structural characteristics .
Data Summary
Properties
IUPAC Name |
7-fluoro-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c1-14-17(8-5-9-20(14)27(30)31)23(29)26-13-21(28)25-19-11-10-16(24)12-18(19)22(26)15-6-3-2-4-7-15/h2-12,22H,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHALYJLLGZRIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.